molecular formula C15H14O3 B596878 4-(3-Methoxyphenyl)-3-methylbenzoic acid CAS No. 1261902-72-0

4-(3-Methoxyphenyl)-3-methylbenzoic acid

Cat. No.: B596878
CAS No.: 1261902-72-0
M. Wt: 242.274
InChI Key: MNFBEIAMJQNJQY-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoic acid core substituted with a methoxy group at the 3-position and a methyl group at the 4-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and 3-methylbenzoic acid.

    Grignard Reaction: The 3-methoxybenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form the corresponding alcohol.

    Oxidation: The alcohol is then oxidized to form this compound using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Continuous Flow Chemistry: Implementing continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 4-(3-Hydroxyphenyl)-3-methylbenzoic acid.

    Reduction: Formation of 4-(3-Methoxyphenyl)-3-methylbenzyl alcohol.

    Substitution: Formation of halogenated derivatives such as this compound bromide.

Scientific Research Applications

4-(3-Methoxyphenyl)-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. For example:

    Antioxidant Activity: The methoxy group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

4-(3-Methoxyphenyl)-3-methylbenzoic acid can be compared with other similar compounds, such as:

    4-Hydroxy-3-methoxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different chemical and biological properties.

    3-Methoxybenzoic acid: Lacks the methyl group, resulting in different reactivity and applications.

    4-Methylbenzoic acid:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to undergo a range of chemical reactions and exhibit diverse biological activities, making it a valuable subject of research in multiple fields.

Properties

IUPAC Name

4-(3-methoxyphenyl)-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-10-8-12(15(16)17)6-7-14(10)11-4-3-5-13(9-11)18-2/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFBEIAMJQNJQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30689145
Record name 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-72-0
Record name 3'-Methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30689145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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